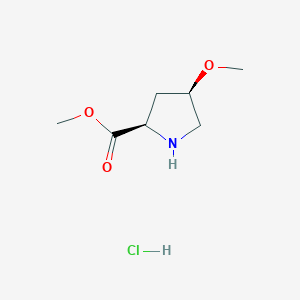

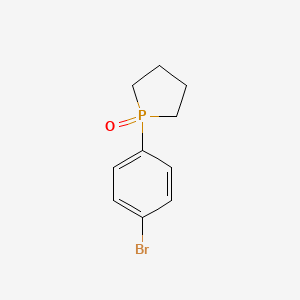

![molecular formula C20H18N4O2 B2895315 N-([2,3'-bipyridin]-3-ylmethyl)-4-acetamidobenzamide CAS No. 1904168-21-3](/img/structure/B2895315.png)

N-([2,3'-bipyridin]-3-ylmethyl)-4-acetamidobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-([2,3'-bipyridin]-3-ylmethyl)-4-acetamidobenzamide, also known as BIP-AM or BIPAA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Aplicaciones Científicas De Investigación

Structural and Thermochemical Studies

Research on similar compounds like nitrofurantoin (NF) and its interaction with pyridyl bases and 4-aminobenzamide has been conducted. These studies involve investigating molecular complexes, crystal structure analysis, thermal analysis, and desolvation studies. Such research is crucial for understanding the properties and potential applications of these compounds (Vangala, Tan, & Chow, 2013).

Antiallergic Applications

Compounds similar to N-([2,3'-bipyridin]-3-ylmethyl)-4-acetamidobenzamide have been studied for their antiallergic properties. For instance, N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides were developed as potential antiallergic agents. These compounds were synthesized and tested for their efficacy, indicating their potential in treating allergic reactions (Menciu et al., 1999).

Coordination Polymers for Sensing Applications

Research involving coordination polymers, such as [Cd(bipy)][HL]n, which includes components similar to this compound, has shown potential in developing sensors for hazardous environmental contaminants like nitrobenzene and dichromate anion. These studies are significant for environmental monitoring and safety applications (Kan & Wen, 2017).

Cancer Treatment Research

Some derivatives of this compound, such as AZD4877, have been identified as inhibitors of kinesin spindle protein, showing potential as anticancer agents. This compound demonstrated efficacy in arresting cells in mitosis, leading to cellular death, which is a critical mechanism in cancer treatment (Theoclitou et al., 2011).

Mecanismo De Acción

Target of Action

The primary target of N-({[2,3’-bipyridine]-3-yl}methyl)-4-acetamidobenzamide is the phosphodiesterase III (PDE-III) enzyme . This enzyme plays a crucial role in the regulation of intracellular levels of cyclic adenosine monophosphate (cAMP), a key messenger molecule involved in various physiological processes .

Mode of Action

N-({[2,3’-bipyridine]-3-yl}methyl)-4-acetamidobenzamide acts as a non-receptor mediated inhibitor of the PDE-III enzyme . By inhibiting PDE-III, it prevents the hydrolysis of cAMP, leading to an increase in intracellular cAMP levels . This increase in cAMP activates protein kinases, which then phosphorylate proteins, leading to a net influx of calcium ions into the muscle .

Biochemical Pathways

The increase in intracellular cAMP levels affects several biochemical pathways. It enhances the heart’s contractile function and cardiac output, and also induces peripheral vasodilation . These effects are achieved through the activation of protein kinases and the subsequent phosphorylation of proteins, which leads to an increase in calcium ion influx into the muscle .

Pharmacokinetics

It is known that the pharmacokinetics of drugs can greatly modify and prolong the response to therapy . For instance, drugs with longer elimination half-lives are preferred because their concentrations fluctuate less, producing less variation in effect strength and carrying a lower risk of adverse drug reactions .

Result of Action

The result of N-({[2,3’-bipyridine]-3-yl}methyl)-4-acetamidobenzamide’s action is an improvement in cardiac function and peripheral vasodilation . This is particularly beneficial in conditions such as acute decompensated heart failure . It should be noted that the use of this compound may decrease survival in heart failure .

Propiedades

IUPAC Name |

4-acetamido-N-[(2-pyridin-3-ylpyridin-3-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O2/c1-14(25)24-18-8-6-15(7-9-18)20(26)23-13-17-5-3-11-22-19(17)16-4-2-10-21-12-16/h2-12H,13H2,1H3,(H,23,26)(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOWRPRVTMFRPOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C(=O)NCC2=C(N=CC=C2)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-chlorobenzo[d]thiazol-2-yl)-4-fluoro-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2895233.png)

![Ethyl 6-acetyl-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2895234.png)

![5-(3-hydroxyphenyl)-1,3-dimethyl-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B2895235.png)

![2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2895237.png)

![[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]-(2-methyl-1,3-thiazol-4-yl)methanone](/img/structure/B2895241.png)

![N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,3-dimethylbutanamide](/img/structure/B2895246.png)

![1-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}ethan-1-amine hydrochloride](/img/structure/B2895247.png)

![3-Fluoro-2-[(1-methylpyrrolidin-3-yl)oxy]pyridine](/img/structure/B2895250.png)

![2-[(4-Ethylphenyl)methylidene]propanedinitrile](/img/structure/B2895253.png)